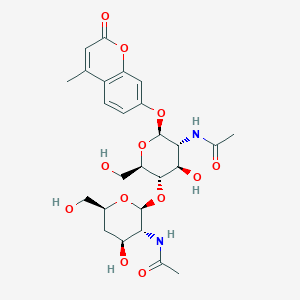
4-Methylumbelliferyl 4-deoxychitobiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 4-deoxychitobiose is a fluorescent substrate used primarily to detect the activity of chitinase. This compound is a chromogenic substrate that provides a fluorescence response upon hydrolysis, making it valuable in diagnostic applications . It is widely used in research and development due to its ability to provide accurate and sensitive measurements of enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-deoxychitobiose involves multiple steps. One common method includes the glycosylation of 4-methylumbelliferone with a protected chitobiose derivative. The reaction typically requires the use of a glycosyl donor and an acceptor, along with a catalyst to facilitate the glycosidic bond formation . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. High-purity reagents and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 4-deoxychitobiose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is the basis for its use as a fluorescent substrate .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of chitinase or other glycosidases under aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic substitution reactions using appropriate nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Produces 4-methylumbelliferone and 4-deoxychitobiose.
Oxidation: Results in the formation of oxidized derivatives of the compound.
Substitution: Leads to the formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylumbelliferyl 4-deoxychitobiose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of chitinase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect chitinase activity, which can be indicative of certain diseases.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 4-deoxychitobiose involves its hydrolysis by chitinase, resulting in the release of 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of chitinase in a sample . The compound targets the active site of chitinase, where it undergoes enzymatic cleavage, leading to the production of a fluorescent signal .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe and inhibitor of hyaluronan synthesis.
4-Methylumbelliferyl glucuronide: A metabolite of 4-methylumbelliferone with bioactive properties.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorescent substrate used to detect glycosidase activity.
Uniqueness
4-Methylumbelliferyl 4-deoxychitobiose is unique due to its specific application in detecting chitinase activity. Its ability to provide a fluorescence response upon hydrolysis makes it highly valuable in diagnostic and research applications. Unlike other similar compounds, it is specifically designed to interact with chitinase, providing accurate and sensitive measurements .
Properties
Molecular Formula |
C26H34N2O12 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
N-[(2S,3R,4S,6S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1 |
InChI Key |
NQRTVUOPTVJKEX-ZJUJEERDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C[C@H](O4)CO)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


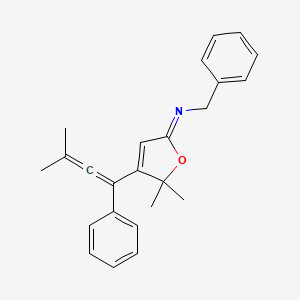
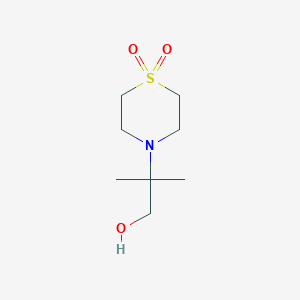
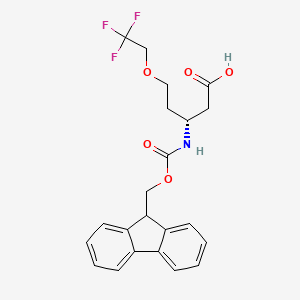
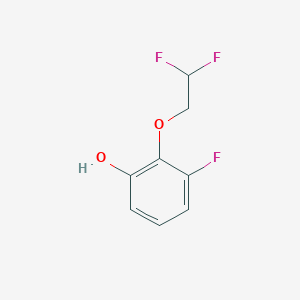
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
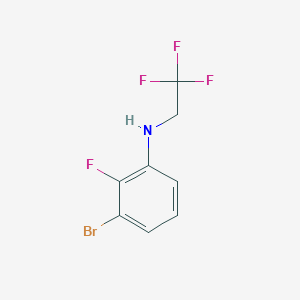
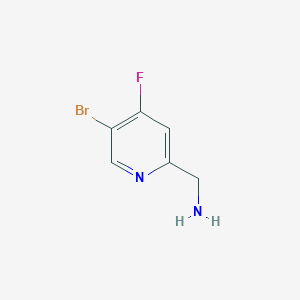
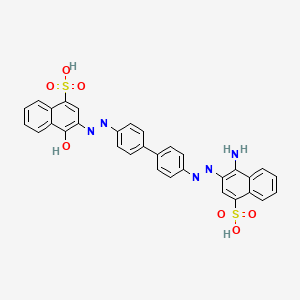
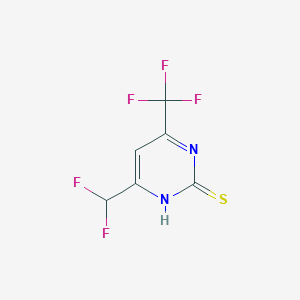
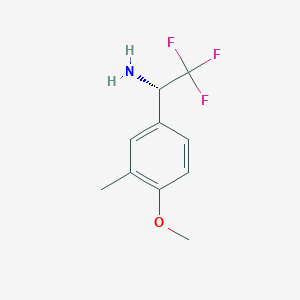
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
